N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-6-8-15(9-7-12)19-16(22)11-23-18-20-17(21-24-18)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLMNFUZVBAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of p-toluidine with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Structural Overview
The compound features a thiadiazole ring , which is known for its diverse biological activities, including antimicrobial and anticancer properties. The acetamide group contributes to the compound's potential biological activity by enhancing solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole structures often exhibit antimicrobial activities. For instance, derivatives of thiadiazoles have been studied for their effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Potential
N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown promise in anticancer research. Similar compounds have been evaluated for their cytotoxic effects against several cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells. The anticancer activity is believed to arise from the compound's ability to inhibit cellular proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Effects
Thiadiazole derivatives are also investigated for their anti-inflammatory properties. The presence of specific substituents can enhance the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Case Studies
Several studies have highlighted the applications of thiadiazole derivatives similar to this compound:
- Cytotoxicity Evaluation : A study evaluated a series of thiadiazole derivatives against various cancer cell lines using MTT assays. Results indicated promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation pathways, suggesting a mechanism of action that warrants further investigation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the presence of the p-tolyl and m-tolyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Uniqueness
N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific arrangement of the p-tolyl and m-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of both p-tolyl and m-tolyl groups provides a distinct steric and electronic environment, making it different from other similar compounds.
Biological Activity
N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in anticancer research.
Synthesis and Chemical Structure
The compound is synthesized through the reaction of m-tolylamine with a thiadiazole derivative. The process typically involves cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions, followed by a substitution reaction with m-tolylamine using a coupling agent like dicyclohexylcarbodiimide (DCC) .
Chemical Structure:
- Molecular Formula: CHNS
- Molecular Weight: 288.37 g/mol
- Functional Groups: Thiadiazole ring, acetamide moiety, and tolyl substituents.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition/Activation: The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with specific receptors to influence cellular signaling pathways.
- Gene Expression Alteration: The compound may affect the expression of genes related to cell proliferation and apoptosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a related compound demonstrated significant cytotoxicity against MCF-7 and A549 cancer cell lines with IC values of 0.084 ± 0.020 mmol/L and 0.034 ± 0.008 mmol/L respectively . This suggests that similar derivatives may exhibit potent anticancer effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (mmol/L) |
|---|---|---|
| Compound A | MCF-7 | 0.084 ± 0.020 |
| Compound A | A549 | 0.034 ± 0.008 |
| Cisplatin | MCF-7 | Reference |
| Cisplatin | A549 | Reference |
Aromatase Inhibition
Additionally, the compound has shown promising aromatase inhibitory activity in MCF-7 cells with an IC value of 0.062 ± 0.004 mmol/L . Aromatase inhibitors are crucial in treating hormone-dependent cancers such as breast cancer.
Structure–Activity Relationship (SAR)
The unique substitution pattern on the thiadiazole ring significantly influences the biological activity of this compound. Variations in substituents can lead to differences in potency against cancer cell lines and other biological targets .
Table 2: Comparison of Structural Variants
| Compound Variant | Substituent | IC (MCF-7) |
|---|---|---|
| Variant 1 | p-Tolyl | 18.1 ± 2.4 µM |
| Variant 2 | m-Tolyl | 14.1 ± 3.1 µM |
| Variant 3 | Ethyl | 10.8 ± 1.5 µM |
Q & A
Q. What are the optimal synthetic conditions for N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide to maximize yield and purity?
- Methodological Answer : The synthesis involves multi-step pathways, including nucleophilic substitution and cyclization. Key parameters include:
- Temperature : 80–100°C for thiadiazole ring formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Reactor Type : Continuous flow reactors improve control over temperature and pressure, reducing by-products and achieving yields >75% .
- Purification : Recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. Table 1: Optimal Synthesis Conditions
| Parameter | Optimal Range/Setting | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Facilitates cyclization |
| Solvent | DMF or THF | Enhances solubility |
| Reactor Type | Continuous flow | Reduces side reactions |
| Purification Method | HPLC or recrystallization | Purity >95% |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., p-tolyl vs. m-tolyl groups). Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₉N₃OS₂) via exact mass matching .
- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~680 cm⁻¹) confirm functional groups .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Structural Confirmation |
|---|---|---|
| H NMR | δ 2.3–2.4 ppm (methyl groups) | p-tolyl/m-tolyl differentiation |
| HRMS | m/z 393.08 (M+H⁺) | Molecular formula validation |
| IR | 1650 cm⁻¹ (C=O), 680 cm⁻¹ (C-S) | Functional group identification |
Advanced Research Questions
Q. How can computational methods like DFT predict the biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example:
- HOMO Localization : The thiadiazole sulfur atoms show high electron density, suggesting metal-binding potential in biological systems .
- Docking Studies : Molecular docking with EGFR kinase (PDB ID: 1M17) predicts binding affinity via hydrogen bonds with Lys721 and π-π stacking with m-tolyl groups .
Q. How do the p-tolyl and m-tolyl substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Steric Effects : The m-tolyl group creates steric hindrance, slowing nucleophilic attacks on the thiadiazole ring .
- Electronic Effects : p-Tolyl’s para-methyl enhances electron donation, stabilizing the acetamide carbonyl and increasing metabolic stability .
- Biological Implications : m-Tolyl’s meta-substitution improves hydrophobic interactions with enzyme active sites (e.g., EGFR), as seen in IC₅₀ values of related compounds (e.g., 14.8 nM for EGFR inhibition ).
Q. How should researchers address contradictions in spectroscopic data when confirming the compound’s structure?
- Methodological Answer :
- Cross-Validation : Combine H-C HSQC NMR to resolve overlapping signals (e.g., aromatic protons).
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., p-tolyl vs. o-tolyl) .
- Isotopic Labeling : Use S-labeled analogs to confirm C-S bond positions via MS/MS fragmentation .
Contradictions and Solutions in Data Interpretation
- Issue : Discrepancies in reported H NMR shifts for thiadiazole protons (δ 7.1–7.3 ppm vs. δ 7.4–7.6 ppm).
Future Research Directions
- Investigate the compound’s interaction with metalloenzymes (e.g., carbonic anhydrase) using surface plasmon resonance (SPR) .
- Optimize derivatives via Suzuki-Miyaura coupling to introduce bioisosteres (e.g., pyridyl for tolyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
